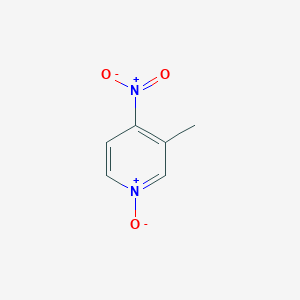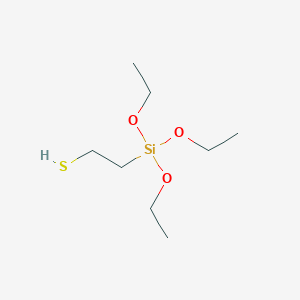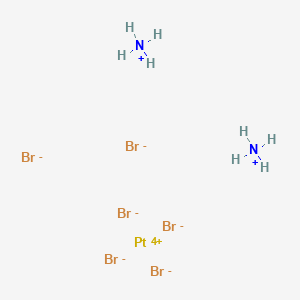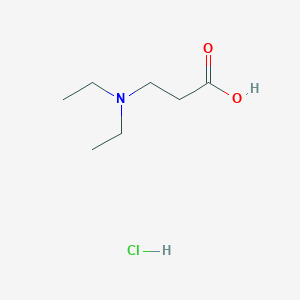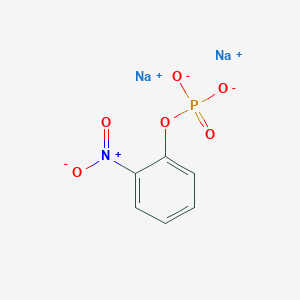
Cesium benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cesium benzoate is a chemical compound that is used in scientific research for various purposes. It is a salt of benzoic acid and cesium, which is used in the synthesis of various organic compounds. Cesium benzoate is a white crystalline powder that is soluble in water and has a melting point of 390 °C.
Mecanismo De Acción
The mechanism of action of cesium benzoate is not well understood. However, it is believed that it acts as a catalyst in organic reactions by facilitating the formation of intermediates and products. It is also believed to act as a nucleophile in certain reactions, where it donates an electron pair to a substrate.
Efectos Bioquímicos Y Fisiológicos
Cesium benzoate has no known biochemical or physiological effects on living organisms. It is a chemical compound that is used in scientific research and has no medical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using cesium benzoate in lab experiments are that it is a readily available reagent, and it is relatively inexpensive. It is also a stable compound that can be stored for long periods without decomposing. The limitations of using cesium benzoate in lab experiments are that it is a toxic compound, and it should be handled with care. It is also a hygroscopic compound that can absorb moisture from the air, which can affect its purity and reactivity.
Direcciones Futuras
There are several future directions for the use of cesium benzoate in scientific research. One direction is to investigate its potential as a catalyst in the synthesis of new organic compounds. Another direction is to study its mechanism of action in organic reactions. Additionally, it can be used in the development of new dyes and pigments. Further research is needed to explore the potential applications of cesium benzoate in various fields of science.
Conclusion:
In conclusion, cesium benzoate is a chemical compound that is widely used in scientific research. It is used as a reagent and catalyst in the synthesis of various organic compounds. It has no known biochemical or physiological effects on living organisms. The advantages of using cesium benzoate in lab experiments are that it is readily available and relatively inexpensive. The limitations of using cesium benzoate in lab experiments are that it is toxic and hygroscopic. There are several future directions for the use of cesium benzoate in scientific research, including investigating its potential as a catalyst and studying its mechanism of action in organic reactions.
Métodos De Síntesis
Cesium benzoate can be synthesized by reacting cesium hydroxide with benzoic acid. The reaction results in the formation of cesium benzoate and water. The chemical equation for the reaction is as follows:
CsOH + C6H5COOH → CsC6H5COO + H2O
The reaction is carried out under reflux conditions, and the product is obtained by filtration and drying.
Aplicaciones Científicas De Investigación
Cesium benzoate is widely used in scientific research for various purposes. It is used as a reagent in the synthesis of various organic compounds. It is also used as a catalyst in organic reactions. Cesium benzoate is used in the synthesis of various heterocyclic compounds, which have important applications in the pharmaceutical industry. It is also used as a reagent in the synthesis of various dyes and pigments.
Propiedades
Número CAS |
17265-04-2 |
|---|---|
Nombre del producto |
Cesium benzoate |
Fórmula molecular |
C7H5CsO2 |
Peso molecular |
254.02 g/mol |
Nombre IUPAC |
cesium;benzoate |
InChI |
InChI=1S/C7H6O2.Cs/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9);/q;+1/p-1 |
Clave InChI |
BLUMOBPWAAOPOY-UHFFFAOYSA-M |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)[O-].[Cs+] |
SMILES |
C1=CC=C(C=C1)C(=O)[O-].[Cs+] |
SMILES canónico |
C1=CC=C(C=C1)C(=O)[O-].[Cs+] |
Sinónimos |
Benzoic acid cesium salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








